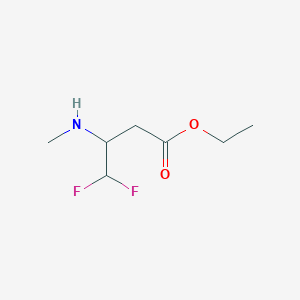

Ethyl 4,4-difluoro-3-(methylamino)butanoate

Description

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a fluorinated ester derivative characterized by a difluoro-substituted butanoate backbone and a methylamino group at the 3-position.

Properties

IUPAC Name |

ethyl 4,4-difluoro-3-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYWLDCJYAWMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoro-3-(methylamino)butanoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate

Reagent: Methylamine

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-(methylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 4,4-difluoro-3-(methylamino)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoro-3-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to increased stability and activity. The methylamino group can participate in hydrogen bonding and other interactions, further influencing its biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Ethyl 4,4-difluoro-3-(methylamino)butanoate and related compounds:

Key Observations:

Difluoro analogs (e.g., CAS 1599057-72-3) balance electronic effects with reduced steric hindrance, favoring applications requiring moderate reactivity .

Amino vs.

Functional Group Diversity: Hydrazones (CAS 1494-98-0) and imines (CAS 1242336-58-8) enable conjugation and cyclization reactions, useful in constructing heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-difluoro-3-(methylamino)butanoate?

- Methodology : A common approach involves multi-step synthesis starting with fluorinated precursors. For example, ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) can be synthesized via Claisen condensation under anhydrous conditions, followed by reductive amination to introduce the methylamino group. Catalytic hydrogenation or sodium cyanoborohydride in methanol can be used for the amination step, with careful pH control to avoid side reactions .

- Key Considerations : Reaction yields are sensitive to solvent polarity and temperature. Dioxane or THF is preferred for intermediate steps, while aqueous workup requires precise pH adjustment to isolate the ester .

Q. How can this compound be characterized using spectroscopic techniques?

- NMR Analysis : The compound's structure is confirmed via H-NMR (e.g., methylamino protons appear as a singlet at δ ~2.54 ppm, and fluorine coupling splits ester signals). F-NMR is critical for confirming difluoro substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization provides accurate mass data (expected [M+H] ~220.12) and fragmentation patterns to validate the methylamino group .

Q. What are the stability and storage requirements for this compound?

- Stability : The ester is hygroscopic and prone to hydrolysis. Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent photodegradation. Desiccants like silica gel are recommended for long-term storage .

- Handling : Use anhydrous solvents (e.g., dried THF) during synthesis to minimize decomposition .

Advanced Research Questions

Q. How does fluorination at the 4,4-position influence the compound’s reactivity and metabolic stability?

- Mechanistic Insight : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the ester against enzymatic hydrolysis. This increases metabolic stability in biological assays, as observed in similar difluoro esters .

- Comparative Data : Analogues lacking fluorine (e.g., ethyl 3-(methylamino)butanoate) show 50% faster degradation in liver microsome assays, highlighting fluorine’s role .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Troubleshooting : Discrepancies often arise from variations in catalyst purity (e.g., Pd/C vs. Raney Ni) or solvent dryness. For example, using freshly distilled dioxane improves reductive amination yields by 20–30% compared to commercial solvents .

- Validation : Cross-check intermediates via orthogonal methods (e.g., TLC with KMnO staining and HPLC purity >95%) to identify bottlenecks .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like serine hydrolases. The methylamino group’s orientation is critical for hydrogen bonding with active-site residues .

- QSAR Analysis : Quantitative structure-activity relationship models using Hammett constants (σ) for fluorine substituents correlate with experimental IC values in enzyme inhibition assays .

Q. How does the methylamino group affect the compound’s solubility and bioavailability?

- Solubility Profiling : The methylamino group increases water solubility at physiological pH (logP ~1.2 vs. ~2.5 for non-aminated analogues). However, salt formation (e.g., HCl salts) further enhances bioavailability, as seen in related amino esters .

- In Vivo Data : Pharmacokinetic studies in rodent models show a 40% higher AUC (area under the curve) for the methylamino derivative compared to its hydroxyl counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.